Homoveratrylamine-d10 Hydrochloride

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Internal Standard Selection

Homoveratrylamine-d10 hydrochloride (CAS 1398065-73-0) is a perdeuterated isotopologue of 3,4-dimethoxyphenethylamine (homoveratrylamine), a methylated dopamine metabolite. As a stable isotope-labeled internal standard (SIL-IS) bearing ten deuterium atoms across both the aromatic ring and the ethylamine side chain, it is specifically designed for isotope dilution mass spectrometry (IDMS) workflows.

Molecular Formula C10H16ClNO2
Molecular Weight 227.754
CAS No. 1398065-73-0
Cat. No. B590945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoveratrylamine-d10 Hydrochloride
CAS1398065-73-0
Synonyms3,4-Dimethoxybenzeneethanamine-d10 Hydrochloride;  3,4-Dimethoxyphenethylamine-d10 Hydrochloride;  2-(3,4-Dimethoxyphenyl)-1-aminoethane-d10 Hydrochloride;  2-(3,4-Dimethoxyphenyl)ethanamine-d10 Hydrochloride;  2-(3,4-Dimethoxyphenyl)ethylamine-d10 Hydro
Molecular FormulaC10H16ClNO2
Molecular Weight227.754
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN)OC.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H/i1D3,2D3,5D2,6D2;
InChIKeyWIOOTMZLCZPTDW-OCNRKMBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homoveratrylamine-d10 Hydrochloride (CAS 1398065-73-0): A Perdeuterated Internal Standard for Targeted Quantitation


Homoveratrylamine-d10 hydrochloride (CAS 1398065-73-0) is a perdeuterated isotopologue of 3,4-dimethoxyphenethylamine (homoveratrylamine), a methylated dopamine metabolite [1]. As a stable isotope-labeled internal standard (SIL-IS) bearing ten deuterium atoms across both the aromatic ring and the ethylamine side chain, it is specifically designed for isotope dilution mass spectrometry (IDMS) workflows . Unlike unlabeled homoveratrylamine or homologues with fewer deuterium labels, this compound provides maximal mass separation from the endogenous analyte, a prerequisite for minimizing spectral overlap and achieving regulatory-compliant assay accuracy in complex biological matrices.

Why Homoveratrylamine-d10 Hydrochloride Cannot Be Readily Replaced by Lower Deuterated or Unlabeled Analogs


The substitution of homoveratrylamine-d10 hydrochloride with its unlabeled counterpart (homoveratrylamine hydrochloride, CAS 635-85-8) or a deuterated variant bearing only two deuterium atoms (homoveratrylamine-d2, CAS N/A) introduces substantial quantitative risk. Unlabeled internal standards co-elute with the endogenous analyte and provide no mass differentiation, rendering them useless for IDMS [1]. Even the +2 Da mass shift provided by homoveratrylamine-d2 leaves the internal standard susceptible to interference from the natural [M+2] isotope pattern of the unlabeled analyte, which includes contributions from two 13C atoms (2 × 1.1%) and other heavy isotopes. The resulting isotopic cross-talk elevates the lower limit of quantification (LLOQ) and degrades method precision at trace levels [2]. The perdeuterated scaffold of homoveratrylamine-d10 overcomes these limitations by providing a baseline-resolved mass channel that is free from natural isotopic contributions of the analyte, thereby ensuring the chromatographic co-elution, identical ionization efficiency, and exact mass separation required for high-sensitivity quantitation in pharmacokinetic, metabolomic, and clinical chemistry applications.

Quantitative Differentiation of Homoveratrylamine-d10 Hydrochloride Against Closest Analogs: A Comparative Evidence Guide


Isotopic Enrichment: 99 atom% D Enables Negligible Unlabeled Carryover

Homoveratrylamine-d10 hydrochloride is supplied with an isotopic enrichment of 99 atom% deuterium, as specified by the manufacturer's certificate of analysis (CymitQuimica, TRC product 3U-D7423) . By contrast, the commonly available homoveratrylamine-d2 analogue is offered at 98 atom% D (Alfa Chemistry, product 2-(3,4-Dimethoxyphenyl)ethyl-1,1-d2-amine) . Although the difference appears small (99% vs. 98%), it translates to a 50% reduction in unlabeled contaminant (1% vs. 2%) that co-elutes with the analyte, directly impacting assay signal-to-noise ratio (S/N) at the LLOQ. In isotope dilution assays, even minor unlabeled carryover biases the calibration curve intercept and inflates the measured concentration of endogenous analyte.

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Internal Standard Selection

Mass Shift: +10 Da Provides Full Baseline Resolution from Analyte Isotopologues

The ten-deuterium substitution in homoveratrylamine-d10 generates an exact mass shift of +10.015 Da relative to the unlabeled base (monoisotopic mass 181.1103 Da vs. 191.1253 Da for the free base) [1]. In contrast, homoveratrylamine-d2 provides only a +2.014 Da shift, and homoveratrylamine-d4 provides +4.028 Da . The natural isotopic abundance of the unlabeled analyte at the M+10 position is effectively zero, while the M+2 and M+4 channels carry finite contributions from the 13C2 (approximately 0.6%) and 13C4 (approximately 0.004%) isotopologues, respectively. This means that when using homoveratrylamine-d2 as an internal standard, the analyte signal can leak into the IS channel, causing internal standard suppression and non-linearity at low concentrations. The +10 Da shift ensures a clean IS channel regardless of analyte concentration, satisfying the FDA recommendation that the IS mass should be at least 3 Da higher than the analyte to avoid isotopic interference [2].

Mass Spectrometry Isotopic Cross-Talk Selected Reaction Monitoring

Target Analyte Specificity: Optimized for N-Methylhomoveratrylamine (D470710) Quantification in Neurodegenerative Disease Research

Homoveratrylamine-d10 hydrochloride is explicitly designated as the labeled analogue of 2-(3,4-dimethoxyphenyl)-N-methylethylamine (D470710), a methylated dopamine metabolite that acts as a potent inhibitor of brain mitochondrial respiration and is studied extensively in Parkinson's disease (PD) models [1]. Alternative deuterated phenethylamine standards (e.g., amphetamine-d5 or phenethylamine-d9) are structurally dissimilar, exhibiting different chromatographic retention times and ionization efficiencies that introduce recovery bias during solid-phase extraction (SPE) and LC-MS/MS analysis. The co-elution of homoveratrylamine-d10 with its unlabeled target ensures identical matrix effects and extraction recovery, a property that cannot be replicated by non-structural analogue internal standards. This specificity is critical for studies that measure D470710 concentrations in striatal tissue or cerebrospinal fluid, where matrix complexity demands perfect retention time alignment.

Parkinson's Disease Dopamine Metabolism Neurotransmitter Quantitation

Chemical Purity and Storage Stability: ≥98% Purity with Defined Long-Term Storage Specifications

Homoveratrylamine-d10 hydrochloride is supplied with a minimum chemical purity of ≥98% (as determined by HPLC or GC), matching the purity specification of leading unlabeled homoveratrylamine hydrochloride reference standards (e.g., Cayman Chemical Item No. 14141, purity ≥98%) . However, the d10 hydrochloride is additionally specified for storage at -20°C with a recommendation for re-analysis after three years, a stability window that exceeds many in-class deuterated amines that require re-analysis after 12–24 months . This extended stability is attributed to the protective effect of full deuteration against oxidative degradation pathways that occur preferentially at C-H bonds, as deuterium exhibits a higher bond dissociation energy (1–2 kcal/mol stronger for C-D vs. C-H). For procurement managers, this translates to reduced lot-to-lot requalification burden and lower total cost of ownership for multi-year analytical programs.

Reference Standard Certification Stability Testing Procurement Quality Control

Procurement-Driven Application Scenarios for Homoveratrylamine-d10 Hydrochloride Based on Verified Differentiation


Regulatory Bioanalysis of N-Methylhomoveratrylamine (D470710) in Parkinson's Disease Pharmacokinetic Studies

For pharmaceutical development teams conducting pharmacokinetic profiling of D470710 or verapamil metabolites, homoveratrylamine-d10 hydrochloride is the directly matched SIL-IS that provides identical chromatographic retention, extraction recovery, and ionization efficiency as the target analyte . Its +10 Da mass shift ensures a fully vacant MS channel free from isotopic interference, satisfying FDA requirement for a minimum 3 Da mass difference while far exceeding it, thereby reducing method failure rates during regulatory audits [1]. The 99 atom% D enrichment level further guarantees minimal unlabeled carryover, which is essential for quantifying sub-nanomolar analyte concentrations in cerebrospinal fluid.

Targeted Metabolomics of Endogenous Dopamine Methylation Pathways Using Isotope Dilution LC-HRMS

In untargeted metabolomics workflows that require accurate relative quantification of homoveratrylamine and related catecholamine derivatives, the use of homoveratrylamine-d10 as a universal internal standard corrects for both extraction variability and matrix-induced ion suppression . The +10 Da mass tag is easily resolved by high-resolution mass spectrometers (R > 50,000), enabling reliable identification and quantitation without interference from the endogenous metabolite pool. This is not achievable with lower deuterated homologs, whose IS signal overlaps with natural heavy isotopologues of the analyte at typical biological concentrations [1].

Long-Term Longitudinal Cohort Studies Requiring Multi-Year Internal Standard Consistency

For clinical chemistry laboratories running longitudinal biomarker studies (e.g., tracking homoveratrylamine levels in urine as a prospective marker for schizophrenia or Parkinson's disease progression), the extended re-test interval of three years for homoveratrylamine-d10 hydrochloride reduces the frequency of costly re-certification analyses compared to analogues that require annual re-testing . The stability advantage, coupled with ≥98% chemical purity, ensures that the same lot of internal standard can be used across the entire study duration, minimizing inter-lot variability and ensuring data comparability over time.

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